molecular formula C23H21N5O2 B2691276 N-(5-{(Z)-2-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)propanamide CAS No. 1207057-54-2

N-(5-{(Z)-2-[4-({[4-(aminosulfonyl)phenyl]amino}sulfonyl)phenyl]vinyl}-3-methylisoxazol-4-yl)propanamide

Cat. No. B2691276
M. Wt: 399.454
InChI Key: LYNYNIZCPIYNQE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzenesulfonamides . It has a molecular formula of C23H21N5O2 and a molecular weight of 399.454.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a vinyl group attached to a phenyl ring, which is further attached to an aminosulfonyl group. The exact structure would be best visualized using a molecular modeling software.

Scientific Research Applications

Biocatalysis in Drug Metabolism

LY451395, related to the chemical structure , is a biaryl-bis-sulfonamide and a potentiator of AMPA receptors. It is highly metabolized in preclinical species. A study used a microbial-based surrogate biocatalytic system with Actinoplanes missouriensis NRRL B3342 for the production of mammalian metabolites of LY451395. This approach supports the full structure characterization of metabolites by NMR, highlighting the role of biocatalysis in drug metabolism studies (Zmijewski et al., 2006).

Synthesis and Chemical Reactions

The synthesis of vinylsulfones and vinylsulfonamides, which are similar to the compound , is notable for their wide range of biological activities. A study presented a protocol for the synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. This demonstrates the interest in developing efficient synthetic pathways for such compounds, emphasizing their relevance in chemical research (Kharkov University Bulletin Chemical Series, 2020).

Enzyme Interaction Studies

N-Ethyl-5-phenylisoxazolium-3′-sulfonate, a compound structurally related, can be used as a spectrophotometric probe for imidazole, lysine, cysteine, and tyrosine residues in proteins. This study demonstrates the utility of such compounds in understanding the interactions and functionalities of different amino acid residues in proteins (Llamas et al., 1986).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-16-8-10-19(11-9-16)28-22(18-6-4-12-24-15-18)21(26-27-28)23(29)25-14-17-5-3-7-20(13-17)30-2/h3-13,15H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNYNIZCPIYNQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-methoxyphenyl)methyl]-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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